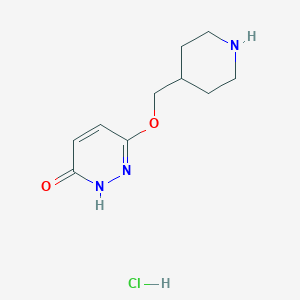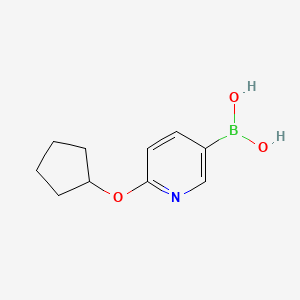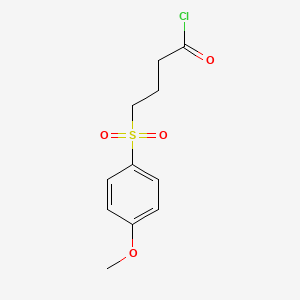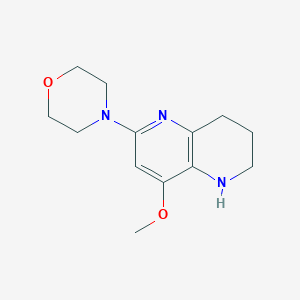![molecular formula C11H16Cl2F3N3 B1473356 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride CAS No. 2098021-49-7](/img/structure/B1473356.png)
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Overview
Description
“1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride” is a synthetic compound. It has gained significant attention in recent years due to its potential. The closest related compound found is “1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine” with a CAS Number: 565453-20-5 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C11H16Cl2F3N3. Its molecular weight is 318.16 g/mol. The SMILES string for a related compound, “4-Amino-2-(trifluoromethyl)pyridine”, is Nc1ccnc(c1)C(F)(F)F .Scientific Research Applications
Optical and Thermal Properties
- Research on Optical and Thermal Properties : A study examined the thermal, redox, UV–Vis absorption, and emission properties of compounds including derivatives of 2,6-di(pyrazin-2-yl)pyridine with piperidine. These derivatives demonstrated structure-dependent fluorescence in both solution and solid states, with variations in fluorescence quantum yield under different conditions (Palion-Gazda et al., 2019).
Synthesis Techniques
Pathways to Synthesize Piperidinic Derivatives : Another study provided a comprehensive overview of methods to synthesize α-trifluoromethyl monocyclic piperidinic derivatives, which are structurally similar to the compound . These methods include modifications of pyridine or pyridinone derivatives and other approaches (Rioton, Pardo, & Cossy, 2017).
Microwave-Assisted Synthesis with Antibacterial Activity : A study focused on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones. This method showcases the potential antibacterial applications of synthesized compounds, which include piperidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).
Chiral Piperidinyl Pyridine Derivatives : Research on the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, with potential as stereoselective catalysts, has been conducted. The study involved creating 2-amino-4-piperidinyl pyridine derivatives (Tian et al., 2012).
Chemical Properties and Reactions
Formation of Trifluoromethylated Pyrido Derivatives : An efficient synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine derivatives was achieved, demonstrating the reactivity of similar compounds under specific conditions (Wang et al., 2017).
High-Yielding Syntheses of Lactams : A procedure was reported for the high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams, important pharmaceutical building blocks. This illustrates the pharmaceutical potential of similar piperidine derivatives (Mapes & Mani, 2007).
Synthesis of Functionalized Pyridines : The study explored the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, indicating the versatility of pyridine derivatives in synthesizing various compounds (Mekheimer, Mohamed, & Sadek, 1997).
Application in Pharmaceutical Research
Pyridine Derivatives as Anticancer Agents : A novel series of pyridine derivatives, including some structurally related to the compound , were synthesized and investigated for their anticancer properties (Hafez & El-Gazzar, 2020).
Synthesis of Deoxycytidine Kinase Inhibitors : Research on the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, showcases the pharmaceutical relevance of similar compounds (Zhang et al., 2009).
GPR119 Agonists Development : The design and synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists were reported, highlighting the medicinal chemistry applications of related compounds (Kubo et al., 2021).
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17;;/h1-3,8H,4-7,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCOLNNXSCHKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)



![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)
![Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1473284.png)
![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)
![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)


![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)

